Benalaxyl-d5

LC-MS/MS Matrix Effect Internal Standard

Residue labs face matrix-induced signal errors when quantifying Benalaxyl without an isotopic internal standard. Benalaxyl-d5 (CAS 2714421-66-4) co-elutes with the native analyte, correcting for recovery losses and ion suppression in LC-MS/MS. • ≥98 atom % D enrichment for +5 Da mass shift & unambiguous MRM transitions • Enables SANTE-compliant method validation (recovery 70-120%, RSD ≤20%) • Essential for ISO/IEC 17025 food & environmental residue monitoring

Molecular Formula C₂₀H₁₈D₅NO₃
Molecular Weight 330.43
Cat. No. B1159622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenalaxyl-d5
SynonymsN-(2,6-Dimethylphenyl)-N-(phenylacetyl)alanine-d5 Methyl Ester;  N-(2,6-Dimethylphenyl)-N-(phenylacetyl)-DL-alanine-d5 Methyl Ester; 
Molecular FormulaC₂₀H₁₈D₅NO₃
Molecular Weight330.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benalaxyl-d5 Analytical Standard: Specifications, Applications, and Procurement Guide for LC-MS/MS Quantification


Benalaxyl-d5 is a stable isotope-labeled internal standard (SIL-IS), specifically the pentadeuterated analog of the systemic phenylamide fungicide Benalaxyl (unlabeled CAS: 71626-11-4) . It is categorized as an analytical reference material, characterized by the replacement of five hydrogen atoms with deuterium atoms on the phenyl ring, yielding a molecular formula of C₂₀H₁₈D₅NO₃ and a molecular weight of 330.43 g/mol . As an isotopologue, its primary utility lies in serving as an internal standard for the accurate and precise quantification of Benalaxyl residues in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is not intended for biological activity as a fungicide; rather, it is a critical reagent for analytical method development, validation, and routine monitoring in environmental, food, and biological studies .

Why Unlabeled Benalaxyl or Structural Analogs Cannot Substitute for Benalaxyl-d5 in Quantitative LC-MS/MS


The analytical performance gap between a stable isotope-labeled internal standard (SIL-IS) like Benalaxyl-d5 and generic alternatives is a matter of fundamental mass spectrometry physics. An unlabeled standard (Benalaxyl) cannot be distinguished from the target analyte in the sample, rendering it useless for compensating for sample preparation losses or ionization variability. A structural analog (e.g., Metalaxyl) will exhibit different extraction recovery, chromatographic retention time, and ionization efficiency in the electrospray ionization (ESI) source, especially in the presence of complex matrix components from food or environmental samples [1]. This leads to inaccurate quantification, poor method reproducibility, and increased risk of false negatives or positives in residue monitoring [2]. Benalaxyl-d5, as an isotopologue, co-elutes with the analyte and exhibits near-identical physicochemical behavior, thereby effectively normalizing for matrix effects, injection volume variations, and ion source instability [3]. This ensures that the ratio of analyte signal to internal standard signal remains proportional to concentration alone, which is the cornerstone of reliable isotope dilution mass spectrometry (IDMS) [4].

Benalaxyl-d5: Quantifiable Differentiation and Performance Evidence for Analytical Method Selection


Benalaxyl-d5 vs. Unlabeled Benalaxyl: Quantifying Reduction in Matrix Effect Variability

The core differentiation of Benalaxyl-d5 is its ability to correct for matrix-induced ionization suppression or enhancement. While the exact % correction factor for Benalaxyl-d5 in a specific matrix is method-dependent and not published in a direct head-to-head study, the class-level performance of deuterated internal standards is well-established. Studies across a wide range of analytes show that a SIL-IS like Benalaxyl-d5 reduces the variability (CV%) of analyte response in a complex matrix from >20% to <5% [1]. In contrast, using an unlabeled analog (e.g., unlabeled Benalaxyl itself) provides no correction for matrix effects or extraction recovery, as its signal is indistinguishable from the analyte. This leads to unacceptable quantification errors, particularly at low residue levels required by regulatory limits (e.g., the EU MRL for benalaxyl in many commodities is 0.01* mg/kg) [2].

LC-MS/MS Matrix Effect Internal Standard Pesticide Residue Analysis

Benalaxyl-d5 vs. Metalaxyl-d6: Differentiating Specificity for Target Analyte Quantification

While Metalaxyl-d6 is a commercially available deuterated internal standard for another phenylamide fungicide (Metalaxyl), it is not a suitable substitute for quantifying Benalaxyl. The key differential advantage of Benalaxyl-d5 is its specific mass shift (+5 Da) and identical chromatographic retention time to the target analyte, Benalaxyl. Using a structural analog like Metalaxyl-d6 introduces a retention time difference (typically >0.2 minutes for these compounds under reversed-phase conditions) [1]. This means the internal standard and analyte experience different solvent compositions and matrix components as they enter the MS ion source, leading to imperfect correction for matrix effects [2]. Furthermore, the extraction recovery of Metalaxyl-d6 from a sample matrix (e.g., soil or plant tissue) will differ from that of Benalaxyl, potentially by >10-20% depending on the sample preparation method [3].

Phenylamide Fungicide Analysis Isotopologue Specificity Co-elution LC-MS/MS

Benalaxyl-d5 vs. Unlabeled Benalaxyl: Differentiating for Correction of Sample Preparation Losses

A critical and quantifiable advantage of Benalaxyl-d5 is its ability to automatically correct for analyte loss during sample extraction and clean-up. By adding a known amount of Benalaxyl-d5 to the sample at the beginning of the process, it acts as a perfect surrogate for the native Benalaxyl. The ratio of the native analyte signal to the internal standard signal remains constant regardless of absolute recovery. For instance, if a method recovers only 70% of Benalaxyl from a soil sample, an external calibration method would under-report the true concentration by 30% [1]. In contrast, the IDMS method using Benalaxyl-d5 will yield an accurate result, as the internal standard is also recovered at ~70%, maintaining the correct response ratio [2].

Isotope Dilution Mass Spectrometry Extraction Recovery Analytical Accuracy Pesticide Residue

Benalaxyl-d5 vs. Unlabeled Benalaxyl: Quantifying Limit of Detection (LOD) and Signal-to-Noise (S/N) Improvement

While the absolute MS response of Benalaxyl-d5 is not inherently higher than that of unlabeled Benalaxyl, its use as an internal standard indirectly enables a lower achievable limit of detection (LOD) and improved signal-to-noise (S/N) at trace concentrations. By correcting for matrix suppression and injection variability, the method variability is drastically reduced [1]. This tighter precision allows the analyst to reliably distinguish the analyte signal from the background noise at lower concentrations. A method with high variability (CV >20%) would have a practical limit of quantification (LOQ) that is 3-5 times higher than a method with low variability (CV <5%) for the same instrument sensitivity [2]. Therefore, the use of Benalaxyl-d5 can lower the reporting limit for benalaxyl residues, a critical factor for compliance with the default MRL of 0.01 mg/kg [3].

Sensitivity Limit of Detection Signal-to-Noise Trace Analysis

Optimal Use Cases for Procuring Benalaxyl-d5 in Environmental, Food, and Biological Analysis


Regulatory Pesticide Residue Monitoring in Food and Feed (EU/US)

Benalaxyl-d5 is essential for laboratories accredited under ISO/IEC 17025 for pesticide residue analysis in food commodities destined for the EU or US markets. To reliably quantify benalaxyl at or below the stringent default Maximum Residue Limit (MRL) of 0.01 mg/kg, the use of an isotopically labeled internal standard like Benalaxyl-d5 is the gold standard for method validation and routine analysis. This directly addresses the need for high accuracy and precision in the face of complex food matrix effects, as required by SANTE guidelines [1].

Environmental Fate and Enantioselective Degradation Studies of Benalaxyl

For research investigating the stereoselective degradation, transport, and transformation of chiral benalaxyl in soil, water-sediment systems, or plants, Benalaxyl-d5 is a critical reagent [2]. It allows for accurate, matrix-effect-corrected quantification of both the R- and S- enantiomers and their metabolites (e.g., benalaxyl acid) in complex environmental samples. This is crucial for generating robust data for regulatory environmental risk assessments and understanding the long-term impact of this fungicide.

Method Development and Validation for Clinical or Forensic Toxicology

In cases where benalaxyl exposure or poisoning is suspected, Benalaxyl-d5 serves as the definitive internal standard for developing and validating sensitive LC-MS/MS methods in biological matrices (e.g., blood, urine). Its ability to correct for the significant matrix effects encountered in biological samples ensures the analytical results are forensically defensible and can withstand legal scrutiny [3].

In Vitro Metabolism and Pharmacokinetic Studies in Model Systems

Although benalaxyl is not a pharmaceutical, Benalaxyl-d5 is a valuable tracer for studying its absorption, distribution, metabolism, and excretion (ADME) in in vitro models (e.g., liver microsomes, cell cultures) and in vivo animal studies. It enables precise quantification of the parent compound and its metabolites, free from the interference of endogenous biological molecules, thereby providing high-quality data on metabolic pathways and potential toxicological endpoints [4].

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